Cas no 2227895-50-1 ((2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine)

(2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine structure
2227895-50-1 structure
商品名:(2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine
CAS番号:2227895-50-1
MF:C11H21N3
メガワット:195.304542303085
CID:6524522
PubChem ID:165854239

(2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine
    • EN300-1737938
    • 2227895-50-1
    • (2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
    • インチ: 1S/C11H21N3/c1-9(2)8-14-11(6-7-13-14)5-4-10(3)12/h6-7,9-10H,4-5,8,12H2,1-3H3/t10-/m0/s1
    • InChIKey: GQRFJOGWDJRTOC-JTQLQIEISA-N
    • ほほえんだ: N1(C(=CC=N1)CC[C@H](C)N)CC(C)C

計算された属性

  • せいみつぶんしりょう: 195.173547683g/mol
  • どういたいしつりょう: 195.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 43.8Ų

(2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1737938-5.0g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
5g
$6996.0 2023-05-26
Enamine
EN300-1737938-0.05g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
0.05g
$2026.0 2023-09-20
Enamine
EN300-1737938-0.25g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
0.25g
$2220.0 2023-09-20
Enamine
EN300-1737938-1.0g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
1g
$2412.0 2023-05-26
Enamine
EN300-1737938-0.1g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
0.1g
$2123.0 2023-09-20
Enamine
EN300-1737938-2.5g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
2.5g
$4728.0 2023-09-20
Enamine
EN300-1737938-10.0g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
10g
$10375.0 2023-05-26
Enamine
EN300-1737938-0.5g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
0.5g
$2317.0 2023-09-20
Enamine
EN300-1737938-10g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
10g
$10375.0 2023-09-20
Enamine
EN300-1737938-1g
(2S)-4-[1-(2-methylpropyl)-1H-pyrazol-5-yl]butan-2-amine
2227895-50-1
1g
$2412.0 2023-09-20

(2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine 関連文献

(2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amineに関する追加情報

Comprehensive Overview of (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine (CAS No. 2227895-50-1)

The compound (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine, identified by its CAS No. 2227895-50-1, is a chiral amine derivative with a unique structural framework. This molecule features a pyrazole ring substituted with a 2-methylpropyl group and a butan-2-amine chain, which is stereochemically defined by the (2S) configuration. Such structural attributes make it a subject of interest in medicinal chemistry and drug discovery, particularly for its potential interactions with biological targets.

In recent years, the scientific community has shown growing interest in chiral amines due to their role as building blocks in pharmaceuticals. The (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine is no exception, as its stereospecificity may influence binding affinity and selectivity in drug-receptor interactions. Researchers are exploring its applications in the development of central nervous system (CNS) therapeutics, given the prevalence of amine-containing compounds in neuroactive drugs. This aligns with current trends in addressing neurodegenerative diseases and mental health disorders, which are among the most searched health topics globally.

The synthesis of CAS No. 2227895-50-1 involves multi-step organic reactions, including the formation of the pyrazole core and subsequent chiral resolution to achieve the desired (2S) configuration. Advanced techniques such as asymmetric catalysis and enzymatic resolution are often employed to ensure high enantiomeric purity. These methods are frequently discussed in academic forums and industry publications, reflecting their relevance in modern synthetic chemistry.

From a pharmacological perspective, the (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine exhibits promising physicochemical properties, including moderate lipophilicity and solubility, which are critical for drug bioavailability. Its pyrazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, enhancing its potential as a scaffold for small-molecule inhibitors. This has led to speculation about its utility in targeting protein kinases or G-protein-coupled receptors (GPCRs), both of which are hot topics in drug discovery.

In the context of SEO optimization, this compound attracts queries related to chiral synthesis, pyrazole derivatives, and amine-based pharmaceuticals. Analysts note a surge in searches for enantioselective synthesis and CNS drug candidates, underscoring the need for detailed, accessible information on niche compounds like CAS No. 2227895-50-1. By addressing these search intents, this article aims to bridge the gap between specialized research and broader scientific curiosity.

Regulatory and safety profiles of (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine are also of interest. While not classified as a hazardous material, proper handling protocols are recommended due to its amine functionality. This aligns with industry standards for laboratory safety and chemical hygiene, topics frequently searched by professionals in the field.

In summary, (2S)-4-1-(2-methylpropyl)-1H-pyrazol-5-ylbutan-2-amine represents a compelling case study in the intersection of structural chemistry, drug design, and synthetic innovation. Its potential applications in neurology and precision medicine make it a compound worth watching in the evolving landscape of pharmaceutical research.

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